molecular formula C11H10ClNO4S B1652302 Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate CAS No. 1423030-96-9

Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate

Cat. No. B1652302
CAS RN: 1423030-96-9
M. Wt: 287.72
InChI Key: BFKXBULCRVHVQM-UHFFFAOYSA-N
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Description

Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate (MCSC) is an organic compound that is widely used in scientific research. It is a versatile compound that has been used for various applications in the fields of biochemistry and physiology. MCSC is a useful reagent for many synthetic reactions and has been used in a variety of biochemical and physiological studies. In

Scientific Research Applications

Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate has been used in a variety of scientific studies. It has been used to study the metabolism of steroids and other hormones in the body, as well as to study the effects of various drugs on the body. It has also been used in the study of enzyme kinetics and the effects of various drugs on enzyme activity. In addition, Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate has been used in the study of the structure and function of proteins and the effects of various drugs on protein structure and function.

Mechanism of Action

Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate is a sulfonyl chloride that is capable of forming a covalent bond with proteins. It is thought to interact with the active sites of enzymes, which can lead to changes in enzyme activity and the production of different products. It is also thought to interact with the receptors of hormones and other molecules, which can lead to changes in the activity of these molecules.
Biochemical and Physiological Effects
Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in steroid metabolism, as well as to inhibit the activity of receptors for hormones and other molecules. In addition, Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate has been found to have an effect on the structure and function of proteins, which can lead to changes in the activity of these proteins.

Advantages and Limitations for Lab Experiments

The use of Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to obtain. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The use of Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate in scientific research is still in its infancy, and there are many potential future directions for its use. One potential area of research is in the development of drugs that can target specific enzymes or receptors. Another potential area of research is in the study of the effects of Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate on the structure and function of proteins. Finally, Methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate could be used to study the effects of various drugs on the metabolism of steroids and other hormones in the body.

properties

IUPAC Name

methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S/c1-13-8-6-4-3-5-7(8)10(18(12,15)16)9(13)11(14)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKXBULCRVHVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151307
Record name 1H-Indole-2-carboxylic acid, 3-(chlorosulfonyl)-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate

CAS RN

1423030-96-9
Record name 1H-Indole-2-carboxylic acid, 3-(chlorosulfonyl)-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423030-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 3-(chlorosulfonyl)-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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